molecular formula C25H26FN3O3 B11293591 ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11293591
M. Wt: 435.5 g/mol
InChI Key: VQQMJNDBQRTRSV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a dihydropyridine moiety, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then reacted with 4-phenyl-3,6-dihydropyridine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: Shares a similar fluorophenyl group but differs in the core structure.

    4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Contains a fluorophenyl group but has a different overall structure.

Uniqueness

Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a tetrahydropyrimidine ring and a dihydropyridine moiety, which imparts specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H26FN3O3/c1-2-32-24(30)22-21(27-25(31)28-23(22)19-8-10-20(26)11-9-19)16-29-14-12-18(13-15-29)17-6-4-3-5-7-17/h3-12,23H,2,13-16H2,1H3,(H2,27,28,31)

InChI Key

VQQMJNDBQRTRSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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